Introduction: The Significance of the Tetrahydroisoquinoline Scaffold
Introduction: The Significance of the Tetrahydroisoquinoline Scaffold
An In-depth Technical Guide to the Chemical Properties of 7-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry, forming the structural backbone of numerous natural alkaloids and synthetic compounds with a wide array of pharmacological activities.[1][2] THIQ-containing molecules have demonstrated potential as anticancer, antibacterial, antiviral, anti-inflammatory, and neuropharmacological agents.[1][3][4] The versatility of the THIQ nucleus allows for substitution at various positions, enabling the fine-tuning of steric and electronic properties to optimize biological activity and pharmacokinetic profiles.
This guide focuses on a specific, functionalized derivative: 7-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline . The strategic placement of a bromine atom at the 7-position and a methyl group at the 3-position makes this compound a highly valuable building block in drug discovery. The bromine atom serves as a versatile synthetic handle for cross-coupling reactions, while the methyl group at the chiral C3-center introduces stereochemical complexity that can be crucial for target-specific interactions. This document provides a comprehensive overview of its molecular architecture, synthesis, spectroscopic properties, reactivity, and potential applications.
Molecular Architecture and Physicochemical Properties
The structure of 7-bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline is defined by a fused bicyclic system comprising a benzene ring and a partially saturated piperidine ring.[5]
Key Structural Features:
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Chirality: The methyl group at the C3 position renders this carbon a stereocenter, meaning the compound exists as a pair of enantiomers: (S)-7-bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline and (R)-7-bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline.[5][6] The specific stereoisomer can dramatically influence biological activity.
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Conformation: The six-membered nitrogen-containing ring typically adopts a half-chair conformation to minimize steric strain. In 3-substituted THIQs, the substituent (in this case, the methyl group) preferentially occupies an equatorial position to enhance stability.[5]
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Electronic Effects: The bromine atom at the C7 position exerts a dual electronic influence. It is electron-withdrawing through the inductive effect (-I) and electron-donating via resonance (+R). This complex electronic nature influences the reactivity of the aromatic ring in electrophilic substitution reactions and modulates the overall polarity and binding properties of the molecule.[5]
Physicochemical Data Summary
| Property | Value | Source(s) |
| CAS Number | 848185-12-6 | [5][7] |
| Molecular Formula | C₁₀H₁₂BrN | [6][7] |
| Molecular Weight | 226.11 g/mol | [5][7] |
| IUPAC Name | 7-bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline | [7] |
| SMILES | CC1CC2=C(CN1)C=C(C=C2)Br | [5][7] |
| InChIKey | ROFNCPGXJWHJIZ-UHFFFAOYSA-N | [5][6][7] |
Synthesis of the Tetrahydroisoquinoline Core
The construction of the tetrahydroisoquinoline skeleton is most classically achieved via two named reactions: the Pictet-Spengler reaction and the Bischler-Napieralski reaction.
The Pictet-Spengler Reaction
This is a powerful method for synthesizing THIQs through the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization (electrophilic aromatic substitution).[8][9] The reaction can be considered a special case of the Mannich reaction.[8] For the synthesis of the title compound, the logical precursors would be 3-bromophenethylamine and acetaldehyde.
The reaction proceeds via the formation of a Schiff base, which is then protonated to form an electrophilic iminium ion. This ion is attacked by the electron-rich aromatic ring to close the six-membered ring.[10]
Caption: Bischler-Napieralski synthesis workflow.
Note on Regiochemistry: The Bischler-Napieralski reaction, when starting from N-acetyl-3-bromophenethylamine, would yield a 1-methyl substituted product. To obtain the desired 3-methyl substitution pattern, the Pictet-Spengler reaction is the more direct and appropriate synthetic strategy.
Protocol 1: Proposed Pictet-Spengler Synthesis
This protocol is a representative procedure based on established methodologies for similar substrates. [11]
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Iminium Ion Formation: To a solution of 3-bromophenethylamine (1.0 eq) in a suitable solvent (e.g., toluene or dichloromethane), add acetaldehyde (1.1 eq). The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the corresponding Schiff base.
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Cyclization: The reaction mixture is cooled to 0 °C. A strong protic acid or Lewis acid catalyst (e.g., trifluoroacetic acid (TFA), 2.0 eq) is added dropwise.
-
Reaction: The mixture is allowed to warm to room temperature and stirred for 12-24 hours. Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is basic (~8-9). The aqueous layer is extracted three times with an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to afford 7-bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline.
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration | Assignment | Citation |
| Aromatic | ~7.20 | s | 1H | H-8 | [5] |
| Aromatic | ~7.15 | d | 1H | H-6 | |
| Aromatic | ~6.90 | d | 1H | H-5 | |
| Benzylic | ~4.00 | ABq | 2H | H-1 | |
| Aliphatic | ~3.20 | m | 1H | H-3 | |
| Aliphatic | ~2.80 | m | 2H | H-4 | |
| Amine | ~2.00 | br s | 1H | N-H | |
| Methyl | ~1.20 | d | 3H | C3-CH₃ |
| ¹³C NMR | Predicted δ (ppm) | Assignment |
| Aromatic | ~138 | C-4a |
| Aromatic | ~135 | C-8a |
| Aromatic | ~130 | C-6 |
| Aromatic | ~129 | C-8 |
| Aromatic | ~127 | C-5 |
| Aromatic | ~120 | C-7 (C-Br) |
| Aliphatic | ~50 | C-3 |
| Aliphatic | ~45 | C-1 |
| Aliphatic | ~30 | C-4 |
| Aliphatic | ~20 | C3-CH₃ |
Note: Precise chemical shifts (δ) and coupling constants (J) are dependent on the solvent and experimental conditions. The data presented is a combination of reported values for similar structures and predictions. [5]
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation patterns.
-
Method: Electrospray Ionization (ESI) in positive ion mode is typical for this class of compounds.
-
Molecular Ion: A prominent peak is expected at m/z 226/228, corresponding to [M+H]⁺. [5]The characteristic ~1:1 isotopic pattern for bromine (⁷⁹Br/⁸¹Br) is a definitive indicator of its presence.
-
Key Fragments: Fragmentation may involve the loss of the bromine atom (M-Br) or cleavage of the piperidine ring. [5]
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3300-3400 | N-H stretch | Secondary Amine |
| 2850-3000 | C-H stretch | Aliphatic (CH, CH₂, CH₃) |
| ~3050 | C-H stretch | Aromatic |
| 1550-1600 | C=C stretch | Aromatic Ring |
| 1000-1100 | C-Br stretch | Aryl Bromide |
Chemical Reactivity and Synthetic Utility
7-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline is a versatile intermediate due to its multiple reactive sites.
Caption: Key reactive sites and transformations.
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Reactions at the Bromine (C7): The aryl bromide is a prime site for palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents, making it the most valuable feature for library synthesis in drug discovery.
-
Suzuki Coupling: Reaction with aryl or vinyl boronic acids to form new C-C bonds.
-
Buchwald-Hartwig Amination: Reaction with amines or amides to form C-N bonds.
-
Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.
-
Heck Coupling: Reaction with alkenes to form substituted alkenes.
-
-
Reactions at the Nitrogen (N2): The secondary amine is nucleophilic and can be readily functionalized.
-
N-Alkylation: Reaction with alkyl halides to introduce alkyl groups.
-
N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form N-substituted derivatives.
-
-
Reactions at the C1 Position: The benzylic C1 position is activated and can undergo C-H functionalization, often through oxidation to an iminium ion intermediate, which can then be trapped by various nucleophiles. [11]This provides a route to 1-substituted THIQ derivatives.
Applications in Drug Development
While specific biological data for 7-bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline is not extensively published, the THIQ scaffold itself is of immense interest. This compound serves as a critical starting material for synthesizing analogs with potential therapeutic value. [5][12]
-
Scaffold for Library Synthesis: Its three primary points of diversification (C7, N2, C1) make it an ideal core for combinatorial chemistry and the generation of compound libraries for high-throughput screening.
-
Neurological Disorders: The THIQ structure is related to endogenous neurochemicals and has been explored for activity at dopamine and serotonin receptors, making it relevant for conditions like depression and anxiety. [12]* Antimicrobial and Anticancer Agents: Numerous THIQ derivatives have shown potent activity against bacteria, fungi, and various cancer cell lines. [1][4]The ability to append different aromatic or heterocyclic moieties at the C7 position via cross-coupling allows for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity.
Conclusion
7-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline is a strategically designed chemical building block with significant potential for academic research and industrial drug development. Its defined stereochemistry, conformational preferences, and, most importantly, its versatile synthetic handles provide a robust platform for the creation of novel and complex molecular architectures. A thorough understanding of its synthesis, spectroscopic identity, and chemical reactivity is paramount for any scientist seeking to leverage this powerful intermediate in the pursuit of new therapeutic agents.
References
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